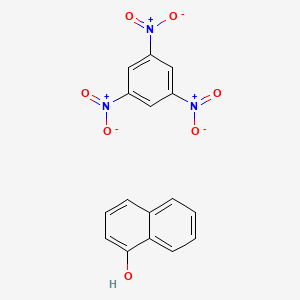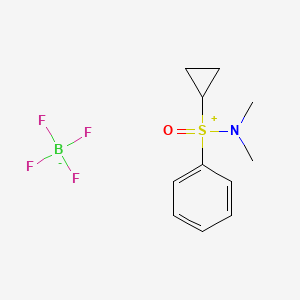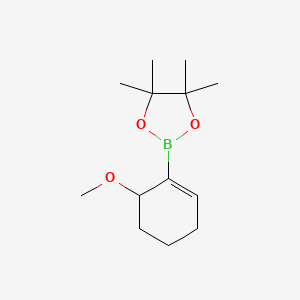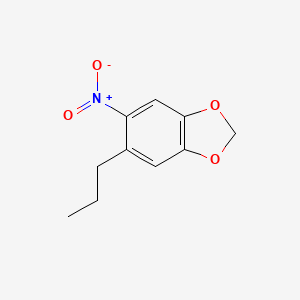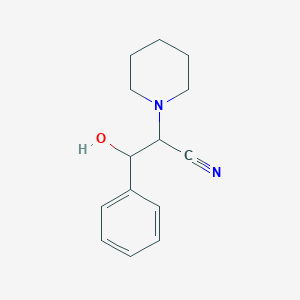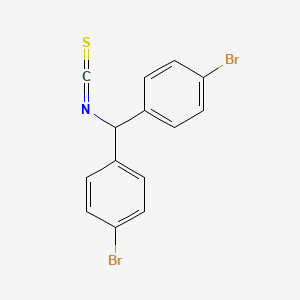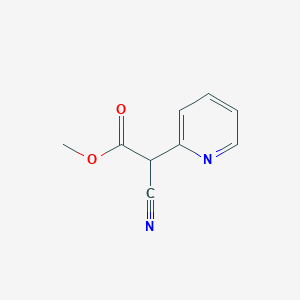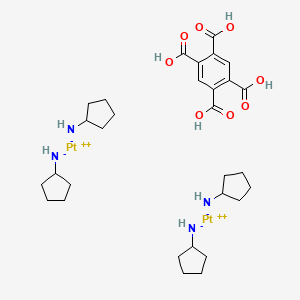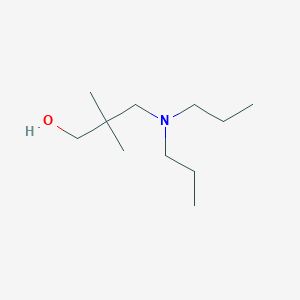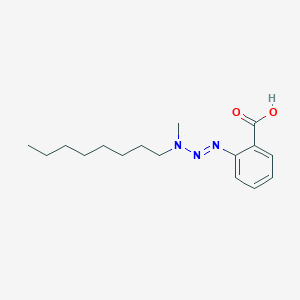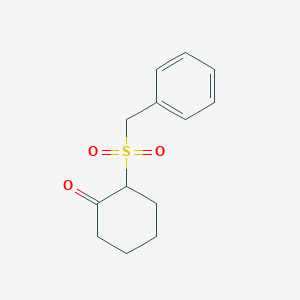
2-(Phenylmethanesulfonyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone,2-[(phenylmethyl)sulfonyl]- is an organic compound that features a cyclohexanone ring substituted with a phenylmethyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- typically involves the sulfonylation of cyclohexanone. One common method is the reaction of cyclohexanone with phenylmethyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone,2-[(phenylmethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Cyclohexanone,2-[(phenylmethyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone,2-[(phenylmethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylmethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Cyclohexanone: Lacks the sulfonyl and phenylmethyl groups, making it less reactive in certain chemical reactions.
Benzylsulfonyl Chloride: Contains the sulfonyl group but lacks the cyclohexanone ring, leading to different reactivity and applications.
Phenylmethyl Sulfone: Similar sulfonyl group but different overall structure, affecting its chemical behavior.
Uniqueness: Cyclohexanone,2-[(phenylmethyl)sulfonyl]- is unique due to the combination of the cyclohexanone ring and the phenylmethyl sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
10321-66-1 |
|---|---|
Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-benzylsulfonylcyclohexan-1-one |
InChI |
InChI=1S/C13H16O3S/c14-12-8-4-5-9-13(12)17(15,16)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
InChI Key |
MMDJRWKHXBAGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

